REACTION_CXSMILES
|
N1C=CC(=O)NC1=O.[I:9][C:10]1[C:11](=[O:21])[NH:12][C:13](=[O:20])[N:14](CC(O)=O)[CH:15]=1.C(C(N)CNCC(OCC)=O)(OC(C)(C)C)=O>>[I:9][C:10]1[C:11](=[O:21])[NH:12][C:13](=[O:20])[NH:14][CH:15]=1
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C(NC(N(C1)CC(=O)O)=O)=O
|
Name
|
ethyl N-[2-Boc-aminoethyl]glycinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)C(CNCC(=O)OCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis of universal base PNA monomer
|
Type
|
CUSTOM
|
Details
|
may be synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(NC(NC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |